Methyl 3-(methylamino)but-2-enoate
CAS No.: 13412-12-9
Cat. No.: VC0083634
Molecular Formula: C6H11NO2
Molecular Weight: 129.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13412-12-9 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 |
IUPAC Name | methyl (E)-3-(methylamino)but-2-enoate |
Standard InChI | InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ |
SMILES | CC(=CC(=O)OC)NC |
Introduction
Structural Characteristics
Molecular Structure and Identifiers
Methyl 3-(methylamino)but-2-enoate has a molecular formula of C₆H₁₁NO₂, consisting of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound is identified by several standardized chemical identifiers which are essential for database indexing and unambiguous chemical communication.
The table below summarizes the key identifiers associated with methyl 3-(methylamino)but-2-enoate:
Identifier Type | Value |
---|---|
CAS Registry Number | 13412-12-9 |
European Community (EC) Number | 681-112-2 |
DSSTox Substance ID | DTXSID60928458 |
Wikidata | Q72486771 |
InChI | InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3 |
InChIKey | QAKYFFYZPIPLDN-UHFFFAOYSA-N |
SMILES | CC(=CC(=O)OC)NC |
The structural representation indicates that the compound exists in the Z-configuration, specifically as methyl (2Z)-3-(methylamino)but-2-enoate . This stereochemical arrangement is important for understanding its physical properties and reactivity patterns.
Physical Properties
While specific physical property data for methyl 3-(methylamino)but-2-enoate is somewhat limited in the provided search results, we can infer some properties based on related compounds and its structural characteristics. The compound contains a methylamino group attached to a 2-butenoate backbone with a methyl ester group.
By comparing with related compounds, we can expect methyl 3-(methylamino)but-2-enoate to be a liquid at room temperature, with moderate polarity due to the presence of both carbonyl and amino functional groups. The intramolecular hydrogen bonding capability between the amino hydrogen and the carbonyl oxygen likely influences its physical properties, including boiling point and solubility characteristics.
Spectroscopic Characteristics
Mass Spectrometry Data
Mass spectrometry is a critical analytical technique for compound identification and characterization. For methyl 3-(methylamino)but-2-enoate, the predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented in the following table :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 130.08626 | 127.8 |
[M+Na]⁺ | 152.06820 | 136.6 |
[M+NH₄]⁺ | 147.11280 | 134.8 |
[M+K]⁺ | 168.04214 | 132.5 |
[M-H]⁻ | 128.07170 | 126.7 |
[M+Na-2H]⁻ | 150.05365 | 130.7 |
[M]⁺ | 129.07843 | 128.3 |
[M]⁻ | 129.07953 | 128.3 |
These mass spectrometry parameters are valuable for analytical chemists seeking to identify or quantify the compound in various matrices. The predicted collision cross-section (CCS) values provide additional identification parameters that can be used in ion mobility spectrometry coupled with mass spectrometry.
Conformational Analysis and Intramolecular Hydrogen Bonding
Conformational Studies
An important structural characteristic of methyl 3-(methylamino)but-2-enoate is its ability to exist in different conformations. Similar to related compounds, it likely exhibits at least two stable conformers, with the relative stability influenced by the intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen .
Chemical Reactivity and Synthesis
Reactivity Patterns
The reactivity of methyl 3-(methylamino)but-2-enoate is largely determined by its structural features, particularly the conjugated system and the presence of multiple functional groups. Key reactivity centers include:
-
The carbon-carbon double bond, which can participate in addition reactions
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The ester group, susceptible to nucleophilic acyl substitution
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The nitrogen atom, which can act as a nucleophile in various transformations
The conjugated nature of the system means that reactions often involve the entire conjugated moiety rather than isolated functional groups. The intramolecular hydrogen bonding also influences reactivity by affecting the electron distribution and accessibility of reactive sites.
Applications and Research Implications
Synthetic Utility
Methyl 3-(methylamino)but-2-enoate and related β-enamino esters serve as versatile building blocks in organic synthesis. Their multifunctional nature makes them valuable intermediates in the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and other nitrogen-containing heterocycles.
The unique reactivity patterns arising from the conjugated system allow for regioselective transformations that would be difficult to achieve through other means. This makes methyl 3-(methylamino)but-2-enoate a potentially valuable synthetic tool for medicinal chemists and materials scientists.
Theoretical and Spectroscopic Research Value
Compounds with intramolecular hydrogen bonding capabilities, such as methyl 3-(methylamino)but-2-enoate, provide excellent model systems for studying hydrogen bond interactions and their effects on molecular properties. The relatively simple structure, combined with the well-defined hydrogen bonding pattern, makes this compound suitable for both experimental and computational studies of hydrogen bonding phenomena.
The spectroscopic characteristics, particularly in vibrational spectroscopy, offer insights into the nature and strength of intramolecular hydrogen bonds. Such studies contribute to the broader understanding of hydrogen bonding in biological systems and materials science.
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